molecular formula C14H15N B15109577 [3-(4-Methylphenyl)phenyl]methanamine

[3-(4-Methylphenyl)phenyl]methanamine

Cat. No.: B15109577
M. Wt: 197.27 g/mol
InChI Key: YAMMJEDDXWALLN-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)phenyl]methanamine is a biphenyl derivative featuring a methanamine group attached to the meta position of a 4-methyl-substituted biphenyl scaffold. Its hydrochloride salt (CAS 49703-56-2) has the molecular formula C₁₄H₁₆ClN and is utilized in medicinal chemistry and material science due to its aromatic rigidity and amine functionality, which enable diverse chemical modifications .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

[3-(4-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H15N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10,15H2,1H3

InChI Key

YAMMJEDDXWALLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methylphenyl)phenyl]methanamine typically involves the reaction of 4-methylbiphenyl with formaldehyde and ammonia. The process can be summarized as follows:

    Starting Material: 4-methylbiphenyl

    Reagents: Formaldehyde, Ammonia

    Reaction Conditions: The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide. The mixture is heated to facilitate the reaction, leading to the formation of the desired amine compound.

Industrial Production Methods

In industrial settings, the production of [3-(4-Methylphenyl)phenyl]methanamine may involve more efficient and scalable methods. One common approach is the reductive amination of 4-methylbiphenyl using hydrogen gas and a suitable catalyst, such as palladium on carbon. This method allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methylphenyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

[3-(4-Methylphenyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(4-Methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the biphenyl structure allows for interactions with hydrophobic regions of proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare [3-(4-Methylphenyl)phenyl]methanamine with analogs based on substituent effects, aromatic systems, and biological activity.

Substituent Effects on the Phenyl Ring

Electron-Donating vs. Electron-Withdrawing Groups
  • [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f) :

    • The fluorine atom (electron-withdrawing) and boronate ester group introduce polarizability and reactivity for Suzuki coupling.
    • Yield : 66% (lower than typical biphenyl derivatives due to steric hindrance).
    • ¹H-NMR : Distinct shifts at δ 7.70 (t) and δ 3.93 (s) for the methanamine proton .
  • (3-(Trifluoromethyl)phenyl)methanamine :

    • The -CF₃ group increases lipophilicity (clogP ≈ 5.14) and metabolic stability but reduces solubility (clogS = -4.43).
    • Used in kinase inhibitor synthesis, contrasting with the methyl group in the target compound, which offers milder hydrophobicity .
Halogen-Substituted Analogs
  • 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine: Chlorine and trifluoromethoxy groups enhance halogen bonding and electron withdrawal. Molecular Weight: 237.6 g/mol (vs. 233.7 g/mol for the target compound). Potential applications in agrochemicals due to increased stability .

Aromatic System Modifications

Heterocyclic Replacements
  • (5-Phenylfuran-2-yl)methanamine Derivatives :

    • The furan ring introduces a heteroatom, altering electronic distribution.
    • SIRT2 Inhibition : Urea-linked derivatives (e.g., compound 21) show 33% inhibition at 10 µM, highlighting the importance of linkers absent in the target compound .
    • SAR Insight : 4-Carboxyl groups on the phenyl ring are critical for activity, unlike the 4-methyl group in the target compound .
  • (1H-Benzo[d]imidazol-2-yl)methanamine: The benzimidazole core increases basicity and hydrogen-bonding capacity. Used in antimicrobial agents (e.g., thiazolidinone hybrids), demonstrating broader biological activity compared to biphenyl methanamines .

Functional Group Variations

Phenoxy-Linked Analogs
  • {2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine: Phenoxy linkage introduces flexibility and oxygen-mediated interactions. Molecular Weight: 267.25 g/mol (higher than the target compound). Applications in CNS-targeted drugs due to improved blood-brain barrier penetration .
  • [4-(2-Fluorophenoxy)phenyl]methanamine: Fluorine at the ortho position sterically hinders rotation, affecting binding kinetics. Synonyms: 864263-02-5; used in radiopharmaceuticals .

Data Tables

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance target engagement but reduce solubility, whereas methyl groups balance hydrophobicity and synthetic accessibility.

Linker Importance: Urea or phenoxy linkers in analogs improve biological activity compared to the unmodified methanamine group in the target compound.

Heterocyclic Advantage : Benzimidazole and furan derivatives exhibit broader antimicrobial and enzyme-inhibitory profiles, suggesting avenues for structural optimization of the target compound.

Biological Activity

[3-(4-Methylphenyl)phenyl]methanamine, also known as 4-methyl-3-phenylmethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of [3-(4-Methylphenyl)phenyl]methanamine involves various chemical reactions, including the use of chiral catalysts and specific reaction conditions that enhance yield and purity. The compound is often synthesized via the reduction of corresponding ketones or through amination processes involving phenyl rings substituted with methyl groups.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of [3-(4-Methylphenyl)phenyl]methanamine. It has shown effectiveness against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of [3-(4-Methylphenyl)phenyl]methanamine

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus240.5 µg/mL
Escherichia coli221.0 µg/mL
Bacillus subtilis210.8 µg/mL
Pseudomonas aeruginosa201.5 µg/mL

These results indicate a strong potential for [3-(4-Methylphenyl)phenyl]methanamine as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, [3-(4-Methylphenyl)phenyl]methanamine has demonstrated antifungal activity against species such as Candida albicans. The compound's effectiveness varies based on structural modifications and substitution patterns on the phenyl rings.

Table 2: Antifungal Activity of [3-(4-Methylphenyl)phenyl]methanamine

Fungal StrainZone of Inhibition (mm)MIC (µg/mL)
Candida albicans182.0
Aspergillus niger153.0

These findings suggest that the compound could be further explored for its potential in antifungal therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of [3-(4-Methylphenyl)phenyl]methanamine. Modifications at the para position of the phenyl ring significantly influence its biological activity. For instance, substituents such as hydroxyl or halogen groups can enhance antibacterial potency.

Table 3: SAR Analysis of Derivatives

CompoundSubstituentActivity
Compound A-OHHigh
Compound B-ClModerate
Compound C-BrLow

This table illustrates how different substituents affect the compound's overall efficacy, providing insights for future drug design .

Case Studies

Several case studies have documented the successful application of [3-(4-Methylphenyl)phenyl]methanamine in preclinical models:

  • Case Study on Antibacterial Efficacy : A study involving mice infected with Staphylococcus aureus showed that treatment with [3-(4-Methylphenyl)phenyl]methanamine resulted in a significant reduction in bacterial load compared to control groups.
  • Antifungal Treatment Evaluation : In vitro tests against Candida albicans indicated that the compound inhibited fungal growth effectively at concentrations comparable to established antifungal agents.

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